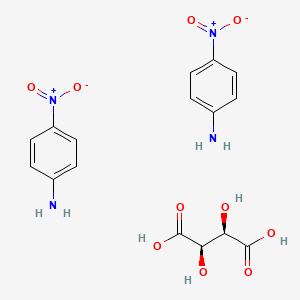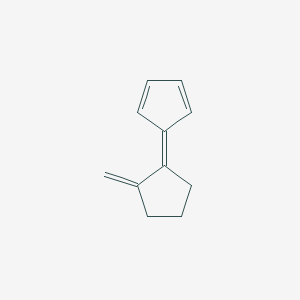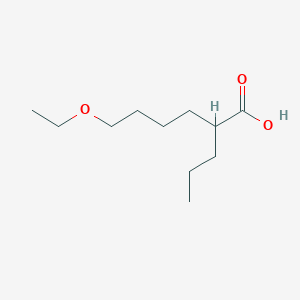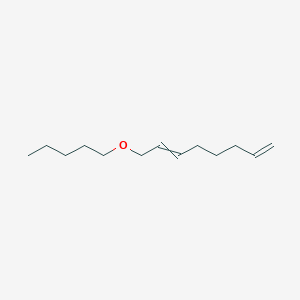
8-(Pentyloxy)octa-1,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Pentyloxy)octa-1,6-diene is an organic compound with the molecular formula C13H24O. It is characterized by the presence of a pentyloxy group attached to an octadiene chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Pentyloxy)octa-1,6-diene typically involves the reaction of 1,6-octadiene with pentyloxy reagents under specific conditions. One common method is the etherification of 1,6-octadiene with pentanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
8-(Pentyloxy)octa-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-(Pentyloxy)octa-1,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
作用機序
The mechanism of action of 8-(Pentyloxy)octa-1,6-diene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electrophilic addition to form epoxides, which can further react to yield various products. The presence of the pentyloxy group influences the compound’s reactivity and selectivity in these reactions .
類似化合物との比較
Similar Compounds
1,6-Octadiene: Lacks the pentyloxy group, making it less versatile in certain reactions.
1,4-Pentadiene: Has isolated double bonds, resulting in different reactivity compared to conjugated dienes.
1,5-Hexadiene: Similar structure but shorter chain length, affecting its physical and chemical properties.
Uniqueness
8-(Pentyloxy)octa-1,6-diene is unique due to the presence of both the pentyloxy group and the conjugated diene system.
特性
CAS番号 |
207238-19-5 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
8-pentoxyocta-1,6-diene |
InChI |
InChI=1S/C13H24O/c1-3-5-7-8-9-11-13-14-12-10-6-4-2/h3,9,11H,1,4-8,10,12-13H2,2H3 |
InChIキー |
VTANVKHLENPEHP-UHFFFAOYSA-N |
正規SMILES |
CCCCCOCC=CCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


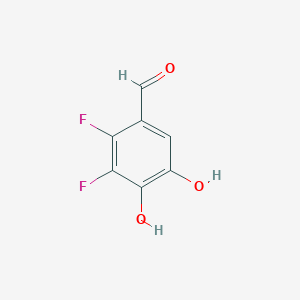
![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
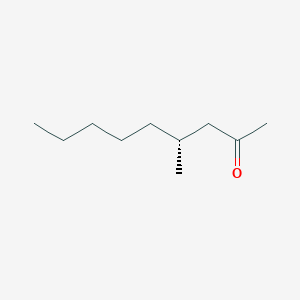
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
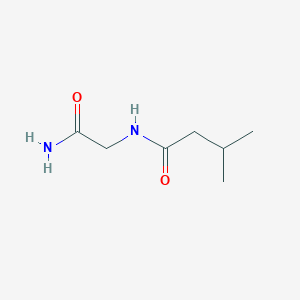
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
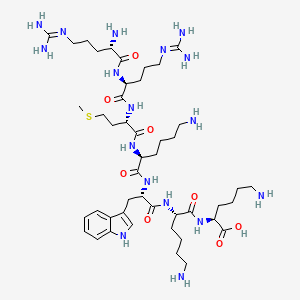
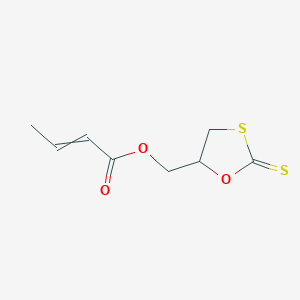
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
